

An In-depth Technical Guide to 5-Bromo-1-ethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromo-1-ethylpyridin-2(1H)-one**

Cat. No.: **B1340731**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of **5-Bromo-1-ethylpyridin-2(1H)-one**. Although specific experimental data for this compound is not extensively available in peer-reviewed literature, this document compiles relevant information from chemical suppliers and analogous compounds to serve as a valuable resource for researchers.

Core Compound Data

5-Bromo-1-ethylpyridin-2(1H)-one is a halogenated pyridinone derivative. The presence of the bromine atom and the ethyl group on the pyridinone ring suggests its potential as a versatile intermediate in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents.

Property	Value	Source
Molecular Formula	C ₇ H ₈ BrNO	[1]
Molecular Weight	202.05 g/mol	[1]
CAS Number	63785-87-5	[1]
Synonyms	5-Bromo-1-ethylpyridin-2-one	[1]
SMILES	CCN1C=C(C=CC1=O)Br	[1]
Purity	≥96%	[1]
Storage	Room Temperature	[1]

Experimental Protocols

While a specific, detailed synthesis protocol for **5-Bromo-1-ethylpyridin-2(1H)-one** is not readily available in the searched literature, a plausible synthetic route can be extrapolated from methods used for similar substituted pyridines. The following protocol is a representative example based on the synthesis of related bromo-pyridine derivatives.

Synthesis of **5-Bromo-1-ethylpyridin-2(1H)-one** (Hypothetical Protocol)

This procedure is based on the N-alkylation of a pyridinone precursor.

Materials:

- 5-Bromo-2(1H)-pyridone
- Ethyl iodide or Bromoethane
- A suitable base (e.g., sodium hydride, potassium carbonate)
- Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)
- Drying agent (e.g., magnesium sulfate, sodium sulfate)
- Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

- To a solution of 5-Bromo-2(1H)-pyridone in anhydrous DMF, add a suitable base (e.g., 1.2 equivalents of sodium hydride) portion-wise at 0 °C under an inert atmosphere.
- Stir the mixture at room temperature for 30 minutes to an hour to ensure complete deprotonation.
- Add ethyl iodide (1.1 equivalents) dropwise to the reaction mixture.
- Allow the reaction to stir at room temperature overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of water.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, **5-Bromo-1-ethylpyridin-2(1H)-one**.

Characterization Protocols:

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet) and the protons on the pyridinone ring.
 - ^{13}C NMR: The carbon NMR spectrum will show distinct peaks for the carbons of the ethyl group and the pyridinone ring. The carbon attached to the bromine atom will appear at a characteristic chemical shift.
- Mass Spectrometry (MS):

- Electrospray ionization (ESI) or another soft ionization technique would be used to determine the molecular weight of the compound. The mass spectrum should show a characteristic isotopic pattern for a bromine-containing compound (approximately 1:1 ratio for $[M]^+$ and $[M+2]^+$).

Potential Biological Significance

While the biological activity of **5-Bromo-1-ethylpyridin-2(1H)-one** has not been explicitly detailed in the available literature, related bromo-substituted heterocyclic compounds have shown a range of biological activities. For instance, various bromo-substituted indole and pyridine derivatives have demonstrated anti-angiogenic, anti-proliferative, and antimicrobial activities.[2][3] Specifically, some phenethyl-5-bromopyridyl thiourea compounds have been investigated as anti-HIV agents with antioxidant properties.[4] These findings suggest that **5-Bromo-1-ethylpyridin-2(1H)-one** could be a valuable scaffold for the discovery of new therapeutic agents.

Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of **5-Bromo-1-ethylpyridin-2(1H)-one**.

[Click to download full resolution via product page](#)

Caption: A general experimental workflow for the synthesis and characterization of **5-Bromo-1-ethylpyridin-2(1H)-one**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. journal.waocp.org [journal.waocp.org]
- 3. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant function of phenethyl-5-bromo-pyridyl thiourea compounds with potent anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Bromo-1-ethylpyridin-2(1H)-one]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1340731#5-bromo-1-ethylpyridin-2-1h-one-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com